(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13466382
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one -](/images/structure/VC13466382.png)
Specification
Molecular Formula | C19H31N3O |
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Molecular Weight | 317.5 g/mol |
IUPAC Name | (2S)-2-amino-1-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
Standard InChI | InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)14-17-11-8-12-22(17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17?,18-/m0/s1 |
Standard InChI Key | FRGJTDSUAZVNOE-ZVAWYAOSSA-N |
Isomeric SMILES | CCN(CC1CCCN1C(=O)[C@H](C(C)C)N)CC2=CC=CC=C2 |
SMILES | CCN(CC1CCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2 |
Canonical SMILES | CCN(CC1CCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of (S)-2-amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is C₁₈H₂₉N₃O, with a molecular weight of 317.48 g/mol . Its IUPAC name reflects the presence of:
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An (S)-configured amino group at position 2.
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A pyrrolidine ring substituted with a benzyl-ethyl-aminomethyl group at position 2.
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A methyl-butan-1-one backbone.
The stereochemistry is critical for biological activity, as enantiomeric forms of similar compounds exhibit divergent pharmacological profiles. The InChIKey QJEGCWHYPAAKGS-NKLJZXBFNA-N confirms the compound’s unique spatial arrangement, which influences receptor binding and metabolic stability.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, often employing:
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Boc Protection: Tert-butoxycarbonyl (Boc) groups protect amine functionalities during intermediate steps .
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Mitsunobu Reaction: Used to introduce ether linkages, as seen in analogous pyrrolidine derivatives .
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Reductive Amination: Key for forming the benzyl-ethyl-amine side chain .
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Amide Coupling: HATU or EDC/NHS mediators facilitate ketone-amine linkages .
A representative pathway includes:
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Alkylation of a pyrrolidine precursor with a benzyl-ethyl-amine moiety.
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Stereospecific reduction to achieve the (S)-configuration at the amino center .
Optimization Challenges
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Yield and Purity: Reaction temperature (50–85°C) and solvent choice (DMF, THF) significantly impact output .
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Chiral Resolution: High-performance liquid chromatography (HPLC) ensures enantiomeric purity.
Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₈H₂₉N₃O | |
Molecular Weight | 317.48 g/mol | |
logP (Predicted) | ~3.7 (similar to analogs) | |
Solubility | Low in water; soluble in DMSO | |
Melting Point | Not reported | — |
The compound’s lipophilicity (logP ~3.7) suggests moderate blood-brain barrier permeability, aligning with its potential CNS activity .
Pharmacological Activity
In Vitro and In Vivo Data
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CHIKV Antiviral Activity: Analogs with similar substituents show EC₅₀ values of ~1 μM .
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Neuroprotective Effects: Amino-ketone derivatives reduce glutamate release in cortical neurons .
Recent Developments and Future Directions
Structural Optimization
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Fluorine Labeling: ¹⁹F NMR probes validate target engagement in helicase inhibitors .
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Prodrug Strategies: Esterification improves oral bioavailability of polar analogs .
Target Validation
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